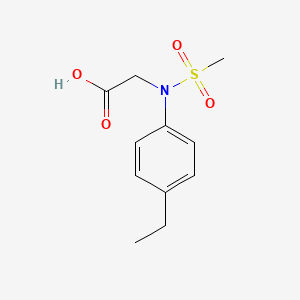

N-(4-ethylphenyl)-N-(methylsulfonyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethylphenyl)-N-(methylsulfonyl)glycine, also known as EPMS or sulfoxaflor, is a chemical compound that belongs to the sulfoximine class of insecticides. It was first discovered and developed by Dow AgroSciences LLC in the early 2000s and has since become a popular choice for pest control in agriculture due to its efficacy and low toxicity to non-target organisms.

Applications De Recherche Scientifique

Enzyme Inhibition and Herbicide Resistance

Glyphosate Resistance Mechanisms : Studies have explored the molecular basis of glyphosate resistance, highlighting the role of enzyme modification. Glyphosate, a widely used herbicide, acts by inhibiting the shikimate pathway crucial for aromatic amino acid synthesis in plants. Research has identified mutations and alterations in genes encoding enzymes of this pathway, providing resistance to glyphosate. This insight is critical for developing genetically modified crops tolerant to glyphosate, enhancing weed management strategies (Pollegioni et al., 2011).

Herbicide Transport and Environmental Impact : Another area of application involves understanding the environmental fate and transport of herbicides like glyphosate. Research using field lysimeters has studied the leaching behavior of glyphosate and its implications for groundwater contamination. These studies are crucial for assessing the environmental safety of herbicide usage and developing guidelines to minimize adverse effects (Malone et al., 2004).

Chemical Synthesis and Biological Evaluation

Chemoselective Arylsulfonylation : The compound's structural motif has been utilized in the chemoselective arylsulfonylation of amino acids, demonstrating its applicability in synthetic chemistry for producing arylsulfonamido esters. This process is significant for synthesizing bioactive molecules and developing pharmaceuticals with improved efficacy and specificity (Penso et al., 2003).

Glycine Transporter-1 Inhibitors : N-(4-ethylphenyl)-N-(methylsulfonyl)glycine derivatives have been explored for their potential as glycine transporter-1 inhibitors, with applications in treating neurological disorders. These inhibitors can modulate glycine levels in the brain, offering therapeutic strategies for schizophrenia and other mental health conditions (Cioffi et al., 2016).

Propriétés

IUPAC Name |

2-(4-ethyl-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-9-4-6-10(7-5-9)12(8-11(13)14)17(2,15)16/h4-7H,3,8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBJLPXYIUHYRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-N-(methylsulfonyl)glycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2705899.png)

![3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B2705903.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2705904.png)

![Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B2705905.png)

![3-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705906.png)

(2-phenoxyethyl)-lambda~6~-sulfane](/img/structure/B2705908.png)

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2705922.png)